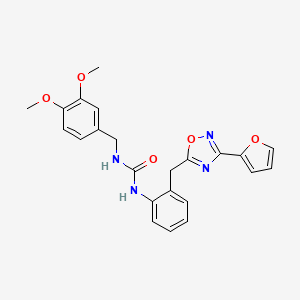![molecular formula C12H15ClFN B2381978 4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride CAS No. 183950-19-8](/img/structure/B2381978.png)
4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride” is a compound with the molecular formula C12H15ClFN . It is commonly used as a pharmaceutical intermediate and research compound . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .
Synthesis Analysis
The preparation of this compound can be completed by the following steps: 2-fluorobenzoic acid and piperidine are reacted in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . Then, reacting piperidine 2-fluorobenzoate with hydrochloric acid generates (2-fluorophenyl) (piperidin-4-yl)methanone hydrochloride .Molecular Structure Analysis
The molecular structure of “4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride” is represented by the InChI code: 1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The molecular weight of “4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride” is 227.71. More detailed physical and chemical properties such as melting point, boiling point, flash point, and vapor pressure are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Antimycobacterial Properties : Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including a compound with a structure similar to "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride". They found it effective against Mycobacterium tuberculosis, showing promise as a potential antimycobacterial agent (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Synthesis and Analysis in Pharmaceuticals : Several studies focus on synthesizing and analyzing similar compounds in pharmaceutical contexts. For example, Germann, Ma, Han, & Tikhomirova (2013) discussed the physicochemical properties and methods of preparing and analyzing paroxetine, a compound structurally similar to "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride" (Germann, Ma, Han, & Tikhomirova, 2013).
Structural Analysis : Yokota, Uekusa, & Ohashi (1999) analyzed the crystal forms of paroxetine hydrochloride, providing insights into the structural characteristics of related compounds (Yokota, Uekusa, & Ohashi, 1999).
Potential for Anti-Cancer Activity : Yang, Xue, Wang, Zhu, Jin, & Chen (2009) synthesized compounds based on a similar molecular motif and found potential bioactivity against leukemia (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Use in Synthesis of Psychotropic Agents : Ong & Agnew (1981) synthesized a series of compounds as potential psychotropic agents using an efficient intramolecular fluorine displacement reaction, a process that could be relevant for synthesizing "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride" (Ong & Agnew, 1981).
Serotonin Reuptake Inhibition : Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki (1993) studied a compound similar to "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride" for its potential as a serotonin reuptake inhibitor (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).
Zukünftige Richtungen
Piperidines and their derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride”, as a piperidine derivative, may continue to be a subject of interest in future research.
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methylidene]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,9,14H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWUGJJUNRFVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)
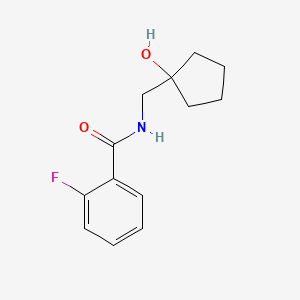


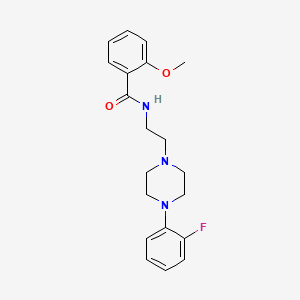
![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)
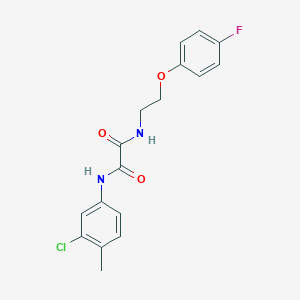
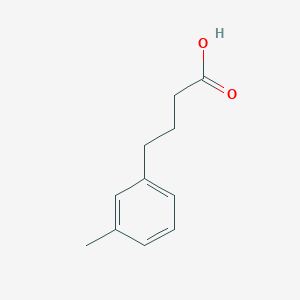
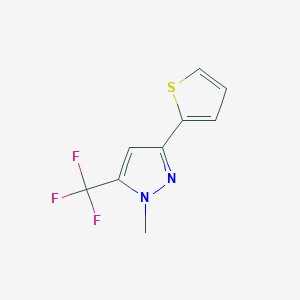
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
